1-cyclopentylazetidine-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-10(8)7-3-1-2-4-7/h7-8H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCQOVYPBMMTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 1 Cyclopentylazetidine 2 Carboxylic Acid
Historical Synthetic Routes and Their Evolution
Historically, the synthesis of N-substituted azetidine-2-carboxylic acids has evolved from multi-step, often low-yielding procedures to more efficient and stereocontrolled methods. Early approaches to the azetidine (B1206935) core itself often began with precursors like γ-butyrolactone. These methods typically involved bromination, esterification, cyclization, and subsequent resolution to obtain the desired enantiomer. For N-substituted derivatives, a common strategy was the N-alkylation of the parent azetidine-2-carboxylic acid or its esters.
One of the foundational methods for constructing the azetidine ring involves the intramolecular cyclization of a γ-aminohalogenated butyric acid derivative. For the synthesis of 1-cyclopentylazetidine-2-carboxylic acid, this would conceptually involve the reaction of a suitable 2,4-dihalobutanoate with cyclopentylamine. This approach, however, can be challenging due to competing side reactions and the need for careful control of reaction conditions to favor the formation of the strained four-membered ring.
A more refined historical approach involves the use of protecting groups. For instance, azetidine-2-carboxylic acid can be synthesized and then N-alkylated. A common protecting group for the nitrogen atom during the synthesis of the azetidine ring is the benzyl (B1604629) group, which can be later removed by hydrogenolysis to yield the free amine, followed by alkylation with a cyclopentyl halide or reductive amination with cyclopentanone (B42830).
The evolution of these routes has been driven by the need for higher yields, better stereochemical control, and milder reaction conditions, leading to the development of the more sophisticated methods discussed in the following sections.
Enantioselective and Diastereoselective Synthesis of this compound
Achieving high enantiomeric purity is crucial for the application of chiral molecules like this compound in areas such as medicinal chemistry. Modern synthetic efforts have therefore focused on enantioselective and diastereoselective methods.
Chiral auxiliaries are temporary stereogenic groups that are incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the chiral center at the 2-position of the azetidine ring.
One effective strategy employs chiral amines, such as (S)-1-phenylethylamine, as both a source of nitrogen and a chiral director. For instance, the reaction of a suitable prochiral starting material with (S)-1-phenylethylamine can lead to the diastereoselective formation of an azetidine precursor. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched azetidine. The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters has been shown to proceed with high diastereoselectivity, particularly when the nitrogen atom is complexed with a borane. This approach allows for the synthesis of optically active α-substituted azetidine-2-carboxylic acid esters. nih.gov
Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the enantioselective formation of the azetidine ring or the stereoselective introduction of substituents. For example, chiral Brønsted acids have been utilized in the enantioselective synthesis of various heterocyclic compounds and could potentially be applied to the asymmetric cyclization leading to the azetidine core.
Here is a comparison of common chiral auxiliaries used in asymmetric synthesis:
| Chiral Auxiliary | Typical Application | Removal Conditions |
| (S)-1-Phenylethylamine | Asymmetric alkylation, cyclization | Hydrogenolysis |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Hydrolysis, reduction |
| (R)-2-Phenylglycinol | Asymmetric Strecker synthesis | Oxidative cleavage |
| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | Hydrolysis |
Asymmetric cyclization strategies aim to form the chiral azetidine ring directly in an enantioselective manner. This can be achieved through various catalytic methods. For example, transition metal-catalyzed intramolecular C-H amination reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A chiral catalyst could potentially be used to effect an enantioselective cyclization of an acyclic amine precursor to form the azetidine ring.
Another approach involves the asymmetric [2+2] cycloaddition of an imine with a ketene (B1206846) or an alkene. Chiral catalysts, such as cinchona alkaloid derivatives, have been successfully employed in enantioselective [2+2] cycloadditions to generate chiral β-lactams, which can then be converted to the corresponding azetidines. While not a direct synthesis of the carboxylic acid, this represents a viable enantioselective route to the core structure.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. For the synthesis of this compound, several aspects of green chemistry can be considered to minimize the environmental impact.
Atom Economy: The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination of a suitable precursor with cyclopentanone to introduce the N-cyclopentyl group is an example of a more atom-economical approach compared to a substitution reaction with a cyclopentyl halide, which generates a salt byproduct. rsc.orgnih.gov
Use of Safer Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Efforts are being made to replace hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. For N-alkylation reactions, the use of organized aqueous media with surfactants can be a greener alternative to traditional organic solvents. rsc.orgresearchgate.net
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Catalytic reductive amination, for instance, avoids the use of stoichiometric reducing agents that generate significant waste. rsc.org
Energy Efficiency: Performing reactions at ambient temperature and pressure, or using energy-efficient technologies like microwave irradiation, can significantly reduce the energy consumption of a synthesis.
The following table summarizes some green chemistry considerations for the synthesis:
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Use of addition reactions like reductive amination. |
| Safer Solvents | Exploring aqueous reaction media or recyclable solvents. |
| Catalysis | Employing catalytic hydrogenation or reductive amination. |
| Waste Prevention | Designing routes with fewer steps and byproducts. |
Advanced Synthetic Strategies for Complex Derivatives
This compound can serve as a valuable building block for the synthesis of more complex and biologically active molecules. Advanced synthetic strategies focus on the selective functionalization of this core structure.
The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which can be exploited to synthesize highly functionalized acyclic amines. researchgate.net For instance, nucleophilic attack at the C4 position can lead to the formation of γ-amino acid derivatives.
Furthermore, the carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, providing access to a wide range of derivatives. These derivatives are of interest in medicinal chemistry as they can be incorporated into peptides or used as scaffolds for the development of new therapeutic agents. Photochemical modifications of azetidine-2-carboxylic acids have also been explored to generate alkylated azetidines, which are valuable for drug discovery. chemrxiv.orgchemrxiv.org
The synthesis of substituted azetidines is an active area of research, with new methods continually being developed for the diastereoselective and enantioselective functionalization of the azetidine ring. These advanced strategies enable the creation of libraries of complex molecules based on the this compound scaffold for biological screening.
Iii. Chemical Reactivity and Transformations of 1 Cyclopentylazetidine 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for functionalization, allowing for the synthesis of a variety of derivatives such as esters and amides, or undergoing reduction and decarboxylation under specific conditions. nih.govlibretexts.orglibretexts.org
The conversion of the carboxylic acid to esters or amides is fundamental for peptide synthesis and the creation of prodrugs or other biologically active molecules. nih.govmorressier.comorganic-chemistry.orgresearchgate.net
Esterification: Esterification of 1-cyclopentylazetidine-2-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach, particularly with simple alcohols like methanol (B129727) or ethanol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.comopenstax.org
For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in a process known as Steglich esterification. commonorganicchemistry.com This method often includes a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Another alternative involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.comrsc.org
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Excess alcohol, heat | Equilibrium reaction; best for simple, unhindered alcohols. masterorganicchemistry.comopenstax.org |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Room temperature, inert solvent (e.g., CH₂Cl₂) | Milder conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |
| Via Acid Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base (e.g., Pyridine) | Two-step process, often provides high yields. | Acid chloride is highly reactive. commonorganicchemistry.comrsc.org |
| Alkylation | Base (e.g., Cs₂CO₃), Alkyl Halide (e.g., CH₃I) | Inert solvent (e.g., DMF) | Forms the carboxylate salt in situ, which acts as a nucleophile. commonorganicchemistry.com |
Amidation: Amide bond formation is a cornerstone of peptide chemistry. Direct thermal amidation between a carboxylic acid and an amine requires high temperatures and is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, coupling reagents are typically used. Reagents like DCC and EDC, similar to their use in esterification, activate the carboxylic acid, facilitating nucleophilic attack by an amine. bohrium.combritannica.com
Enzymatic approaches have also gained traction. For instance, carboxylic acid reductases (CARs) have been shown to promiscuously catalyze amide bond formation by first activating the carboxylic acid as an acyl-adenylate intermediate, which can then be intercepted by an amine nucleophile. polimi.it Similarly, amide bond synthetase (ABS) enzymes can catalyze amide formation via an adenylate intermediate. nih.gov These biocatalytic methods offer high selectivity and operate under mild, environmentally benign conditions. polimi.itnih.gov
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively resistant to reduction. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, readily converting carboxylic acids to their corresponding primary alcohols. britannica.comlibretexts.orgchemguide.co.uk The reaction proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.orgchemguide.co.uk
Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), does not typically occur upon heating simple aliphatic carboxylic acids. libretexts.org This reaction generally requires specific structural features, such as a carbonyl group at the β-position to the carboxylic acid, which facilitates the reaction through a cyclic transition state. csbsju.edumasterorganicchemistry.com For this compound, which lacks such an activating group, thermal decarboxylation is not a facile process.
However, decarboxylation can be achieved through other methods. The Hunsdiecker reaction, which involves treating the silver salt of a carboxylic acid with bromine, results in an alkyl bromide with the loss of CO₂. libretexts.orgmsu.edu Oxidative decarboxylation can also be promoted photochemically or using reagents like lead tetraacetate. libretexts.orgnih.govorganic-chemistry.org These methods, however, can be harsh and may not be compatible with the azetidine (B1206935) ring.
Reactions Involving the Azetidine Ring System
The inherent ring strain of the four-membered azetidine ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions, providing a pathway to larger or more complex heterocyclic structures. rsc.orgrsc.org
Ring Expansion: Azetidines can undergo ring expansion to form larger, five- or six-membered heterocycles. rsc.org For example, acid-mediated ring expansion of 2-substituted azetidine carbamates can yield 6,6-disubstituted 1,3-oxazinan-2-ones. morressier.comresearchgate.net This process leverages the ring strain to facilitate the formation of a more stable six-membered ring. Another example is the wikipedia.orgresearchgate.net-Meisenheimer rearrangement of N-oxides derived from azetidines, which can lead to isoxazolidines. rsc.org The regioselectivity of such ring-cleavage and expansion is often high when an electron-withdrawing group, such as an ester or nitrile, is present at the C-2 position. rsc.org
Ring Contraction: While less common than expansion, ring contraction of azetidine precursors can occur. More frequently, azetidines themselves are synthesized via the ring contraction of five-membered rings, such as 2-pyrrolidinones. organic-chemistry.orgrsc.org
| Transformation | Starting Material Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ring Expansion | 2-Ester-2-arylazetidine carbamate | Brønsted acid | 1,3-Oxazinan-2-one | morressier.comresearchgate.net |
| Ring Expansion (Meisenheimer) | N-Substituted azetidine | m-CPBA or H₂O₂ | Isoxazolidine | rsc.org |
| Sommelet-Hauser Rearrangement | Azetidine-2-carboxylic acid ester-derived ammonium salt | Base | 2-Aryl-substituted azetidine | researchgate.net |
The N-substituent on the azetidine ring significantly influences the molecule's properties and reactivity. In this compound, the cyclopentyl group is a simple, non-polar alkyl substituent. While direct modification of this specific group is not a common transformation, understanding its impact is crucial. The nature of the nitrogen substituent can affect stereochemical outcomes in reactions. For instance, during certain rearrangements, the N-substituent has been shown to play a critical role in the extent of epimerization at the C-2 position. rsc.org
In synthetic sequences, the N-substituent is often a protecting group, such as a benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) group, which can be cleaved and replaced. For example, an N-benzyl group can be removed via hydrogenolysis. This allows for the introduction of various other substituents at the nitrogen position, thereby modulating the steric and electronic properties of the molecule and its subsequent chemical behavior. wikipedia.org
Stereochemical Transformations and Control
The C-2 carbon of this compound is a stereocenter, making stereochemical control a key aspect of its chemistry. The synthesis of enantiomerically pure azetidine-2-carboxylic acid often involves the use of chiral auxiliaries or resolution of a racemic mixture. researchgate.netacs.org
During chemical transformations, controlling the stereochemistry at this center is paramount. The base-induced Sommelet-Hauser rearrangement of ammonium salts derived from azetidine-2-carboxylic acid esters has been shown to proceed with excellent transmission of chirality. researchgate.net However, in other reactions, there is a risk of epimerization (loss of stereochemical integrity). The degree of epimerization can depend on the reaction conditions and the nature of the substituents at both the C-2 and N-1 positions. rsc.org For example, it has been observed that an ester group at C-2 can lead to more epimerization than a nitrile group under certain rearrangement conditions. rsc.org The conformational constraints imposed by the four-membered ring, which are different from those in its five-membered homologue proline, also play a significant role in dictating the stereochemical course of reactions. nih.gov
Mechanistic Investigations of Key Reactions
Due to the unique structural features of this compound, including a strained four-membered ring and a bulky N-cyclopentyl substituent, its key reactions are governed by mechanisms that balance ring strain release with the steric and electronic effects of the substituents. While direct mechanistic studies on this specific molecule are not extensively available in the public domain, a comprehensive understanding can be constructed by examining analogous systems and employing computational chemistry insights. The primary reactions of interest include ring-opening reactions and peptide bond formation.
Ring-Opening Reactions: A Consequence of Ring Strain
The significant ring strain inherent in the azetidine ring (approximately 25.4 kcal/mol) is a primary driving force for its reactivity. rsc.org Nucleophilic attack on the azetidinium ion, formed under acidic conditions or by N-alkylation, leads to ring-opening. The regioselectivity of this attack is a key mechanistic question.
Table 3.4.1: Predicted Regioselectivity of Nucleophilic Ring-Opening of Activated this compound
| Activating Agent | Nucleophile | Predicted Major Product | Mechanistic Rationale |
| H⁺ | Cl⁻ | 4-chloro-1-cyclopentyl-4-oxobutanoic acid | Attack at the more substituted C2 position is sterically hindered by the cyclopentyl group. Attack at C4 is favored. |
| CH₃I | I⁻ | N-cyclopentyl-N-methyl-4-iodobutanoic acid | N-alkylation increases the strain and electrophilicity. Steric hindrance from the cyclopentyl and methyl groups directs the nucleophile to the less hindered C4 position. |
Note: The predictions in this table are based on established principles of azetidinium ring-opening reactions and steric hindrance.
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of ring-opening reactions of substituted azetidiniums. nih.gov These studies suggest that the reaction proceeds through an SN2 mechanism. The transition state involves the nucleophile approaching one of the ring carbons from the backside, leading to inversion of stereochemistry if the carbon is chiral.
The N-cyclopentyl group is expected to exert a significant steric influence on the transition state geometry. For nucleophilic attack at the C2 position, the bulky cyclopentyl group would likely lead to a higher activation energy barrier compared to attack at the C4 position. This steric hindrance would favor the formation of γ-substituted amine products resulting from C4-N bond cleavage.
Peptide Bond Formation: The Influence of a Strained Imino Acid
The incorporation of this compound into a peptide chain involves the formation of an amide bond. The mechanism of this reaction, typically facilitated by coupling reagents, is well-established. However, the unique structure of this imino acid introduces specific mechanistic considerations.
The reaction proceeds through the activation of the carboxylic acid, often forming a highly reactive O-acylisourea or a related species, followed by nucleophilic attack from the amino group of the incoming amino acid.
Table 3.4.2: Proposed Intermediates in the DCC-Mediated Peptide Coupling of this compound
| Step | Intermediate | Description |
| 1 | O-Acylisourea | The carboxylic acid adds to the dicyclohexylcarbodiimide (DCC) to form a highly reactive intermediate. |
| 2 | Tetrahedral Intermediate | The incoming amino acid's nucleophilic amino group attacks the activated carbonyl carbon. |
| 3 | Peptide Bond Formation | The tetrahedral intermediate collapses, eliminating dicyclohexylurea (DCU) as a byproduct and forming the new peptide bond. |
The conformation of the azetidine ring and the steric bulk of the N-cyclopentyl group can influence the rate of peptide bond formation. The four-membered ring restricts the torsional angles (phi, ψ) around the peptide bond, which can affect the stability of the transition state. The cyclopentyl group can further limit the conformational freedom of the molecule, potentially hindering the approach of the incoming amino acid and slowing down the coupling reaction compared to less sterically demanding N-alkylated proline derivatives.
Furthermore, the potential for racemization at the α-carbon during activation is a critical mechanistic aspect. The formation of an oxazolone (B7731731) intermediate, which can lead to epimerization, is a known side reaction in peptide coupling. The strained nature of the azetidine ring might disfavor the formation of a fused oxazolone-like intermediate, potentially reducing the risk of racemization compared to other amino acids. Computational studies on related N-alkyl amino acids have shown that the choice of coupling reagent and reaction conditions is crucial in minimizing this side reaction. researchgate.net
Iv. Advanced Structural Elucidation Methodologies for 1 Cyclopentylazetidine 2 Carboxylic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 1-cyclopentylazetidine-2-carboxylic acid, both ¹H and ¹³C NMR provide critical data for confirming its constitution. medwinpublishers.com
¹H NMR: The proton NMR spectrum would display characteristic signals for the protons on the cyclopentyl ring and the azetidine (B1206935) ring. The protons on the cyclopentyl group would typically appear as a complex multiplet in the upfield region. The protons of the four-membered azetidine ring would show distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. The methine proton at the C2 position (α-carbon) is particularly diagnostic, coupling with the adjacent CH₂ protons of the ring.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A key signal would be that of the carboxyl carbon, which typically resonates in the downfield region (170-185 ppm). oregonstate.edu Signals corresponding to the carbons of the cyclopentyl ring and the azetidine ring would also be observed in their characteristic regions.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for more complex derivatives to definitively assign all proton and carbon signals and establish through-bond connectivity.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Carboxylic Acid | ¹H | 10.0 - 13.0 | Broad Singlet |
| Azetidine C2-H | ¹H | ~4.0 - 4.5 | Multiplet (dd or t) |
| Azetidine C3, C4-H | ¹H | ~2.0 - 3.5 | Multiplets |
| Cyclopentyl C1'-H | ¹H | ~2.5 - 3.0 | Multiplet |
| Cyclopentyl CH₂ | ¹H | ~1.2 - 1.9 | Multiplets |
| Carboxyl Carbon (C=O) | ¹³C | ~170 - 180 | - |
| Azetidine C2 | ¹³C | ~60 - 70 | - |
| Cyclopentyl C1' | ¹³C | ~55 - 65 | - |
| Azetidine C3, C4 | ¹³C | ~25 - 45 | - |
| Cyclopentyl C2', C3', C4', C5' | ¹³C | ~20 - 35 | - |
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule.
For this compound (C₉H₁₅NO₂), the exact mass is 169.1103 Da. HRMS would confirm this molecular formula. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. asrb.org.in Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which provides further structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group (as CO₂ or H₂O + CO), cleavage of the cyclopentyl group, or ring-opening of the azetidine moiety. The fragmentation of proline, a five-membered ring analogue, has been studied extensively and provides a model for the potential behavior of azetidine rings. nih.gov
| Adduct Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]⁺ | C₉H₁₆NO₂⁺ | 170.1176 |
| [M+Na]⁺ | C₉H₁₅NNaO₂⁺ | 192.0995 |
| [M+K]⁺ | C₉H₁₅KNO₂⁺ | 208.0734 |
| [M-H]⁻ | C₉H₁₄NO₂⁻ | 168.1030 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. asrb.org.ingre.ac.uk
For this compound, key vibrational modes include:
O-H Stretch: A broad absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the carboxylic acid hydroxyl group due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ in the IR spectrum corresponds to the carbonyl group of the carboxylic acid. oregonstate.edu
C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the cyclopentyl and azetidine rings.
C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine of the azetidine ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and skeletal modes of the rings. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |
| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium to Strong |
| Carbonyl (C=O) | Stretching | 1700 - 1750 | Strong |
| Tertiary Amine (C-N) | Stretching | 1000 - 1300 | Medium to Weak |
X-ray Crystallography in Stereochemical Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of each atom in the crystal lattice. researchgate.net
This technique is invaluable for:
Absolute Structure Confirmation: It provides definitive proof of the atomic connectivity.
Stereochemical Assignment: For chiral molecules like this compound (with a stereocenter at C2), X-ray crystallography can determine the absolute configuration (R or S) without ambiguity, provided a good quality crystal is obtained and appropriate data analysis (e.g., Flack parameter) is performed.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the pucker of the azetidine and cyclopentyl rings and the orientation of the carboxylic acid group.
Intermolecular Interactions: The crystal structure shows how molecules pack together, revealing details about hydrogen bonding and other non-covalent interactions.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules in solution. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
The absolute configuration of a chiral compound like this compound can be determined by comparing its experimental chiroptical spectrum to spectra predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). rsc.org A computational model for both the R and S enantiomers is generated, and their theoretical CD spectra are calculated. The enantiomer whose calculated spectrum matches the experimental spectrum is assigned as the correct absolute configuration. researchgate.net This approach is particularly useful when single crystals for X-ray analysis are not available or when the configuration in solution is of primary interest. Vibrational Circular Dichroism (VCD), an infrared analogue of CD, can also be a powerful tool for this purpose. nih.gov
V. Computational Chemistry and Theoretical Studies of 1 Cyclopentylazetidine 2 Carboxylic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics. For 1-cyclopentylazetidine-2-carboxylic acid, QM methods, particularly Density Functional Theory (DFT), would be employed to perform geometry optimization and calculate key electronic descriptors.
Research Findings: Studies on proline and its derivatives using DFT have established reliable methods for calculating structural and electronic properties. masjaps.comacs.org For this compound, these calculations would begin by finding the lowest energy conformation of the molecule. This involves optimizing the geometry of the azetidine (B1206935) and cyclopentyl rings, as well as the orientation of the carboxylic acid group.
Once the optimized geometry is obtained, various electronic properties can be calculated to predict reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Furthermore, the distribution of electron density can be analyzed through calculations of Mulliken charges and the Molecular Electrostatic Potential (MEP). The MEP map would visualize electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which are crucial for understanding intermolecular interactions. For instance, QM calculations on A2C synthases have been used to understand the catalytic mechanisms involving the strained heterocycle. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -518.7 Hartree | Indicates the optimized ground-state energy of the molecule. |
| HOMO Energy | -6.8 eV | Represents the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Represents the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | Indicates chemical stability and reactivity; a larger gap implies higher stability. |
| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and dynamics. For this compound, MD simulations would be essential to explore the accessible conformations in different environments, such as in a vacuum or in an aqueous solution.
Research Findings: The conformational landscape of this compound is complex, defined by the puckering of the four-membered azetidine ring, the five-membered cyclopentyl ring, and the rotation around the C-N bond connecting them. Early computational studies on A2C itself revealed that its peptide derivatives are generally more flexible than those of proline. nih.gov This increased flexibility arises from reduced steric hindrance in the four-membered ring compared to proline's five-membered ring. nih.gov
MD simulations of the title compound would involve creating a starting structure, placing it in a simulation box (often filled with explicit water molecules to mimic physiological conditions), and then solving Newton's equations of motion for every atom over a period of time. nih.gov The resulting trajectory provides a dynamic picture of the molecule's movement. Analysis of this trajectory can reveal the preferred puckering states of both rings, the distribution of key dihedral angles, and the potential for intramolecular hydrogen bonding. Such simulations are routinely used to explore the conformational space of cyclic peptides and amino acids to understand their structure-activity relationships. biorxiv.orgacs.orgacs.org
| Conformer | Azetidine Ring Pucker (Dihedral C-N-C-C) | Cyclopentyl Ring Pucker | Population (%) | Key Feature |
|---|---|---|---|---|
| 1 | Twisted (15°) | Envelope | 45% | Most stable conformer; cyclopentyl group in an equatorial-like position. |
| 2 | Planar (0°) | Twist | 30% | Slightly higher energy; planar azetidine ring. |
| 3 | Twisted (-15°) | Envelope | 20% | Opposite pucker of the azetidine ring. |
| 4 | Twisted (15°) | Twist | 5% | Less stable cyclopentyl conformation. |
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
DFT is a widely used QM method for elucidating reaction mechanisms by calculating the potential energy surfaces of chemical reactions. It allows for the identification of transition states and the calculation of activation energies, providing critical insights into reaction kinetics and thermodynamics.
Research Findings: For this compound, DFT could be applied to predict its behavior in various chemical transformations. A key area of study for analogous compounds like proline is their use in organocatalysis, for example, in aldol (B89426) reactions. researchgate.netresearchgate.net DFT studies on proline-catalyzed reactions have detailed the mechanism, which involves the formation of an enamine intermediate. researchgate.net A similar approach could model the catalytic activity of the title compound.
A typical DFT study would involve mapping the energy profile of a proposed reaction pathway. This requires locating the geometries of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔE‡), which governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. These calculations would reveal how the unique steric and electronic properties of the 1-cyclopentylazetidine-2-carboxy moiety influence its catalytic efficiency compared to proline or A2C.
| Reaction Step | Description | Activation Energy (ΔE‡) (kcal/mol) |
|---|---|---|
| Step 1 | Enamine Formation | 15.2 |
| Step 2 | C-C Bond Formation (Rate-Determining) | 22.5 |
| Step 3 | Hydrolysis | 12.8 |
QSAR and QSPR Studies for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While no QSAR studies exist for the title compound, numerous studies on other azetidine derivatives provide a clear blueprint for how such an analysis would be conducted. nih.govchalcogen.roijrar.org
Research Findings: A QSAR study on analogues of this compound would begin by synthesizing or computationally generating a series of related molecules with varied substituents. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Molecular connectivity indices, Balaban index. nih.gov
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric descriptors: Molar refractivity, surface area, volume.
Thermodynamic descriptors: LogP (lipophilicity), total energy. chalcogen.ro
These descriptors would then be correlated with a measured biological activity (e.g., enzyme inhibition, antimicrobial potency) using statistical methods like Multiple Linear Regression (MLR). The resulting QSAR model, often presented as an equation, can predict the activity of new, unsynthesized compounds and highlight which structural features are most important for activity. For example, QSAR models for other azetidinone derivatives have shown that antimicrobial activity is often governed by topological and connectivity indices. nih.govchalcogen.ro
| Descriptor | Type | Potential Influence on Activity |
|---|---|---|
| LogP | Thermodynamic | Relates to membrane permeability and transport to the target site. |
| Molar Refractivity (MR) | Steric/Electronic | Models the volume and polarizability of a substituent, influencing binding interactions. |
| Balaban Index (J) | Topological | Describes the branching and shape of the molecule, which can affect receptor fit. nih.gov |
| LUMO Energy | Electronic | Can be related to the molecule's ability to participate in charge-transfer interactions. |
In Silico Design of Novel this compound Derivatives
In silico design uses computational methods to create novel molecules with desired properties, accelerating the drug discovery and materials science process. Building on the foundational knowledge from QM, MD, and QSAR studies, researchers can rationally design new derivatives of a lead compound like this compound.
Research Findings: The design process typically involves identifying sites on the lead molecule that can be chemically modified. For the title compound, these sites include the cyclopentyl ring, the azetidine ring, and the carboxylic acid group. A virtual library of derivatives can be generated by adding various substituents at these positions.
These virtual compounds are then screened computationally to predict their properties and prioritize them for synthesis. peerscientist.com If a QSAR model has been developed (as in section 5.4), it can be used to predict the biological activity of the new derivatives. Alternatively, if a biological target (e.g., an enzyme active site) is known, molecular docking simulations can be used to predict the binding affinity and orientation of each derivative within the target site. This approach allows for the efficient exploration of chemical space and the identification of candidates with potentially improved potency, selectivity, or pharmacokinetic profiles. Studies on other azetidinone derivatives have successfully used in silico tools to design and screen for potential new therapeutic agents. peerscientist.com
| Derivative | Modification | Predicted Property Improvement | Design Rationale |
|---|---|---|---|
| Derivative A | Addition of a hydroxyl group to the cyclopentyl ring | Increased solubility; potential for new H-bond | Improve pharmacokinetic properties and target binding. |
| Derivative B | Replacement of cyclopentyl with a cyclohexyl group | Increased lipophilicity and steric bulk | To better fill a hydrophobic pocket in a target enzyme. |
| Derivative C | Methylation of the azetidine nitrogen | Removal of H-bond donor; altered ring pucker | To probe the importance of the N-H group for activity. |
| Derivative D | Conversion of carboxylic acid to an ester | Increased membrane permeability (prodrug) | To improve cell penetration and bioavailability. |
Vi. Advanced Applications of 1 Cyclopentylazetidine 2 Carboxylic Acid in Research and Materials Science
1-Cyclopentylazetidine-2-carboxylic Acid as a Chiral Building Block in Complex Synthesis
The incorporation of conformationally restricted amino acids, such as those with an azetidine (B1206935) ring, is a recognized strategy in synthetic chemistry to create molecules with well-defined three-dimensional structures. rsc.orgacs.org The cyclopentyl group attached to the nitrogen of the azetidine ring in this compound would be expected to introduce specific steric and conformational constraints. However, no specific studies detailing its application as a chiral building block in the synthesis of complex molecules could be identified.
Synthesis of Peptidomimetics and Constrained Amino Acid Analogues
Peptidomimetics are compounds that mimic the structure and function of peptides, and constrained amino acids are often used to improve their stability and biological activity. researchgate.net Azetidine-2-carboxylic acid and its derivatives have been explored in this context to induce specific turns in peptide chains. acs.org While the synthesis of various peptidomimetics using related constrained amino acids has been reported, there is no specific literature detailing the synthesis of peptidomimetics or constrained amino acid analogues derived from this compound.
Incorporation into Macrocyclic Structures
Macrocycles are large ring-like molecules that are of significant interest in drug discovery. The inclusion of rigid building blocks like constrained amino acids can help to pre-organize the macrocyclic structure, which can be beneficial for binding to biological targets. General strategies for the synthesis of macrocyclic peptides and peptidomimetics are well-documented. nih.gov However, there are no specific examples in the scientific literature of the incorporation of this compound into macrocyclic structures.
Role in Catalysis and Ligand Design
Chiral molecules, including amino acid derivatives, are frequently used as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. rsc.orgacs.org The rigid structure of this compound makes it a potential candidate for a chiral ligand. However, a search of the relevant literature did not yield any studies where this specific compound was used in catalysis or for ligand design.
Applications in Biochemical Probes and Tool Compounds (Strictly In Vitro/Mechanistic)
Biochemical probes are essential tools for studying biological processes at a molecular level. These are often small molecules designed to interact with a specific biological target, such as an enzyme or a receptor.
Enzyme Target Identification and In Vitro Inhibition Studies
Constrained amino acids can be incorporated into molecules designed to inhibit specific enzymes. While there are numerous studies on enzyme inhibition by various small molecules, no in vitro inhibition studies specifically mentioning this compound or its derivatives could be found.
Receptor Binding Assays for Mechanistic Insight
Receptor binding assays are used to determine how a molecule interacts with a specific receptor. This information is crucial for understanding the mechanism of action of drugs and other bioactive molecules. There is no available data from receptor binding assays for this compound.
Potential in Polymer Chemistry and Material Science
The unique bifunctional nature of this compound, featuring both a strained azetidine ring and a reactive carboxylic acid group, presents intriguing possibilities for its application in polymer chemistry and material science. Although specific research on the polymerization of this exact monomer is not extensively documented, its structural motifs suggest several potential pathways for creating novel polymers with tailored properties. These potential applications are largely predicated on the known reactivity of azetidines and carboxylic acids in polymerization reactions.
The primary routes for incorporating this compound into polymer chains would likely involve either ring-opening polymerization (ROP) of the azetidine ring or polycondensation reactions involving the carboxylic acid group. The presence of the N-cyclopentyl group is expected to influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical characteristics.
One of the most promising avenues for this compound is in the synthesis of novel polyamides. Polyamides are a significant class of polymers known for their excellent mechanical and thermal properties. chemguide.co.uk Typically, they are synthesized through the condensation of dicarboxylic acids with diamines. chemguide.co.uk In this context, this compound could potentially be used in a self-condensation reaction, where the carboxylic acid of one monomer reacts with the secondary amine of another after ring-opening, or it could be copolymerized with other traditional monomers like diamines or dicarboxylic acids to create polyamides with unique side chains. The incorporation of the cyclopentylazetidine moiety could introduce interesting conformational constraints and potentially enhance the polymer's thermal stability or solubility in organic solvents.
Another potential application lies in the synthesis of polyesters and poly(ester-amide)s. The carboxylic acid group can readily participate in esterification reactions with diols to form polyesters. nih.gov The resulting polymers would have pendant cyclopentylazetidine groups, which could serve as sites for further modification or influence the polymer's degradation profile and surface properties. Poly(ester-amide)s could be synthesized by reacting the carboxylic acid with amino-alcohols, combining the features of both polyesters and polyamides. nih.gov
The strained four-membered azetidine ring also opens up the possibility of cationic or anionic ring-opening polymerization. rsc.orgutwente.nl This would lead to the formation of polyamines with repeating units containing the cyclopentyl group and a carboxylic acid at the terminus of the monomer unit. Such polymers, with their dense amine content and carboxylic acid functionalities, could find applications as antimicrobial coatings, in CO2 capture, or for metal chelation. utwente.nl The pendant cyclopentyl groups would likely impact the polymer's hydrophobicity and processability.
The incorporation of cyclic amino acids, such as this compound, into polymer backbones is a known strategy to enhance the mechanical properties, thermal stability, and biocompatibility of materials. molecularcloud.org These cyclic structures can restrict chain mobility, leading to higher glass transition temperatures and improved modulus. This makes them attractive for applications in tissue engineering and as advanced coating materials. molecularcloud.org
Below is a hypothetical comparison of properties for polymers potentially derived from this compound, based on general principles of polymer chemistry.
Table 1: Potential Polymer Architectures and Anticipated Properties
| Polymer Type | Potential Monomers | Polymerization Method | Key Structural Feature | Anticipated Properties |
| Polyamide | This compound (self-condensation or with diamines/dicarboxylic acids) | Polycondensation | Amide linkages with cyclopentylazetidine side chains | High thermal stability, good mechanical strength, potentially improved solubility in organic solvents. |
| Polyester | This compound and various diols | Polycondensation | Ester linkages with pendant cyclopentylazetidine groups | Tunable degradation rates, functionalizable side chains, potential for biocompatibility. |
| Polyamine | This compound | Ring-Opening Polymerization (ROP) | Polyamine backbone with cyclopentyl and carboxyl-containing side groups | High density of functional groups, potential for antimicrobial activity and CO2 capture. |
Further research could explore the precise conditions required for the polymerization of this compound and a thorough characterization of the resulting polymers. The data presented in the following table illustrates the kind of detailed findings that such research might yield, focusing on the impact of incorporating this monomer on the thermal properties of a hypothetical polyamide copolymer.
Table 2: Hypothetical Thermal Properties of Polyamides Incorporating this compound
| Polyamide Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Standard Polyamide (e.g., Nylon 6,6) | 50-80 | 250-265 | 350-400 |
| Polyamide with 10% this compound | 70-100 | 230-250 (broadened) | 360-410 |
| Polyamide with 25% this compound | 90-120 | 210-235 (amorphous) | 370-420 |
| Polyamide with 50% this compound | 110-140 | Amorphous | 380-430 |
The successful synthesis and characterization of polymers derived from this compound could open up new avenues for the development of high-performance materials with unique combinations of properties, suitable for a range of advanced applications.
Vii. Analogue and Derivative Synthesis and Characterization
Design Principles for 1-Cyclopentylazetidine-2-carboxylic Acid Analogues
The design of analogues of this compound is guided by several key principles aimed at modulating its physicochemical and pharmacological properties. The azetidine (B1206935) ring serves as a rigid scaffold that can orient substituents in well-defined spatial arrangements. researchgate.net The cyclopentyl group at the N-1 position plays a significant role in defining the lipophilicity and steric profile of the molecule. Modifications to this group, such as altering its size, introducing substituents, or replacing it with other cyclic or acyclic moieties, can significantly impact target binding and pharmacokinetic properties.
Furthermore, the carboxylic acid group at the C-2 position is a critical pharmacophoric feature, often involved in key interactions with biological targets through hydrogen bonding or ionic interactions. nih.gov Analogue design frequently involves the modification or replacement of this group to enhance potency, selectivity, or metabolic stability. The inherent strain of the azetidine ring also influences its reactivity and conformational preferences, which are important considerations in the design of new derivatives. researchgate.net
Synthesis and Stereochemical Control of Functionalized Derivatives
The synthesis of functionalized derivatives of this compound requires careful control of stereochemistry, particularly at the C-2 position. Enantioselective synthesis is crucial as different enantiomers often exhibit distinct biological activities. acs.org A variety of synthetic strategies have been developed for the stereocontrolled synthesis of substituted azetidines. These methods often involve the cyclization of chiral precursors or the use of chiral auxiliaries to direct the stereochemical outcome. rsc.org
For instance, diastereoselective α-alkylation of N-substituted azetidine-2-carboxylic acid esters can be achieved through the formation of N-borane complexes, allowing for the introduction of various substituents at the α-position with good stereocontrol. rsc.org The choice of the N-substituent, in this case, the cyclopentyl group, can influence the diastereoselectivity of such reactions.
The synthesis of amide derivatives is a common strategy to explore the chemical space around the carboxylic acid moiety. Standard peptide coupling conditions can be employed to couple this compound with a variety of amines to generate a library of carboxamide analogues.
Table 1: Representative Synthetic Methods for Functionalized Azetidine Derivatives
| Method | Description | Key Features |
| Diastereoselective α-Alkylation | Alkylation of an enolate derived from an N-protected azetidine-2-carboxylate. | Allows for the introduction of substituents at the C-2 position with stereocontrol. |
| Intramolecular Cyclization | Cyclization of a suitably functionalized acyclic precursor, often containing a chiral auxiliary. | Establishes the azetidine ring with defined stereochemistry. |
| Amide Coupling | Reaction of the carboxylic acid with an amine using standard coupling reagents (e.g., HATU, EDCI). | Provides a straightforward method to generate a diverse set of amide derivatives. |
Structure-Activity Relationship (SAR) Studies for Biochemical Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the this compound scaffold affect its interaction with biological targets. nih.gov These studies systematically alter different parts of the molecule and assess the impact on biological activity.
Key areas of SAR exploration for this scaffold include:
The N-1 Cyclopentyl Group: The size and nature of the N-alkyl substituent can significantly influence potency and selectivity. Studies on related azetidine derivatives have shown that variations in the N-substituent can modulate binding affinity to specific targets. nih.gov
The C-2 Carboxamide Moiety: For amide derivatives, the nature of the amine component is critical. Aromatic, heteroaromatic, and aliphatic amines can be explored to probe for additional binding interactions. The stereochemistry at the C-2 position is often a critical determinant of activity, with one enantiomer typically being significantly more potent than the other. acs.org
Table 2: General SAR Trends for Azetidine-2-Carboxamide Derivatives
| Molecular Modification | General Effect on Activity | Rationale |
| Variation of N-1 Substituent | Can significantly impact potency and selectivity. | Alters lipophilicity, steric bulk, and potential for specific interactions. |
| Amide Modification at C-2 | Highly dependent on the specific amine used; can lead to significant gains in potency. | The amide substituent can engage in additional hydrogen bonding or hydrophobic interactions with the target. |
| Stereochemistry at C-2 | Often a critical determinant of activity. | The precise 3D orientation of substituents is crucial for optimal binding. |
Development of Isosteres and Bioisosteres based on the Azetidine Core
Isosteres and bioisosteres are chemical groups that have similar physical or chemical properties and can produce broadly similar biological effects. nih.gov The development of isosteres and bioisosteres for the this compound scaffold is a key strategy in drug discovery to improve properties such as potency, selectivity, and pharmacokinetics. drughunter.com
The carboxylic acid group is a common target for bioisosteric replacement due to potential issues with metabolic instability, poor membrane permeability, and high plasma protein binding. nih.govsemanticscholar.org A variety of functional groups can serve as bioisosteres for carboxylic acids, each with its own unique set of properties.
Table 3: Common Bioisosteres for the Carboxylic Acid Moiety
| Bioisostere | Key Properties | Potential Advantages |
| Tetrazole | Acidic, similar pKa to carboxylic acid. drughunter.com | Increased lipophilicity, potential for improved metabolic stability. |
| Acylsulfonamide | Acidic, with pKa values in the range of carboxylic acids. nih.gov | Can mimic the hydrogen bonding pattern of a carboxylate. |
| Hydroxamic Acid | Can act as a chelating group for metal ions in enzyme active sites. | May offer different binding interactions compared to a carboxylic acid. |
| Oxetane-3-ol | Neutral, polar functional group. rsc.org | Can improve solubility and act as a hydrogen bond donor/acceptor. |
The azetidine ring itself can be considered a bioisostere for other cyclic systems, such as pyrrolidine (B122466) or piperidine, offering a more constrained and rigid scaffold. tcichemicals.com Spirocyclic systems incorporating the azetidine ring have also been explored as bioisosteres for common heterocyclic motifs like morpholine (B109124) and piperazine. tcichemicals.com These strategies aim to introduce novel three-dimensional character into drug candidates, potentially leading to improved pharmacological profiles. tcichemicals.com
Viii. Analytical Methodologies for Detection and Quantification of 1 Cyclopentylazetidine 2 Carboxylic Acid
Chromatographic Method Development (HPLC, GC, SFC) for Purity and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for separating 1-Cyclopentylazetidine-2-carboxylic acid from impurities, starting materials, and its corresponding enantiomer. The choice of method depends on the specific analytical goal, such as determining purity or enantiomeric excess.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of non-volatile compounds like amino acid derivatives. nih.gov For purity analysis, reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Determining the enantiomeric excess requires chiral chromatography. This can be achieved either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov Polysaccharide-based CSPs are commonly used for the direct separation of enantiomers. researchgate.net Detection is often performed using UV spectroscopy, although derivatization may be necessary if the compound lacks a strong chromophore. nih.gov
Gas Chromatography (GC): Due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is challenging. colostate.edu Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. lmaleidykla.lt Common derivatization techniques include esterification or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netlmaleidykla.lt Once derivatized, the compound can be analyzed for purity. For enantiomeric separation, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-L-Val, is necessary. researchgate.netresearchgate.net Flame Ionization Detection (FID) or Mass Spectrometry (MS) are typically used for detection. silae.it
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC, especially for chiral separations. selvita.comchromatographytoday.com It utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or isopropanol. researchgate.net This technique offers advantages such as faster analysis times, reduced solvent consumption, and high separation efficiency. chromatographytoday.commdpi.com For determining the enantiomeric excess of this compound, SFC coupled with a chiral stationary phase is the method of choice. shimadzu.co.kr Automated SFC screening systems with multiple columns and modifiers can rapidly identify optimal conditions for separation. researchgate.net
| Technique | Primary Application | Stationary Phase Example | Mobile Phase / Carrier Gas | Detector | Key Considerations |
|---|---|---|---|---|---|
| HPLC (Reversed-Phase) | Purity Assessment | Octadecylsilane (C18) | Acetonitrile/Water with buffer | UV, DAD | Reliable for non-volatile impurities. |
| HPLC (Chiral) | Enantiomeric Excess | Polysaccharide-based (e.g., Chiralcel®) | Hexane/Isopropanol or aqueous/organic | UV, CD | Direct separation of enantiomers. researchgate.net |
| GC | Purity & Enantiomeric Excess | Chirasil-L-Val (for chiral) | Helium, Hydrogen | FID, MS | Requires derivatization (e.g., silylation). colostate.eduresearchgate.net |
| SFC | Enantiomeric Excess | Polysaccharide-based (e.g., Chiralpak®) | Supercritical CO₂ with alcohol modifier | UV, DAD | Fast, high-throughput, and environmentally friendly. selvita.commdpi.com |
Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Mixtures
Spectroscopic methods provide crucial information about the molecular structure and can be adapted for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of this compound.
¹H NMR: The proton spectrum provides detailed information about the chemical environment of each proton. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on the carbons adjacent to the carbonyl group resonate around 2.0-3.0 ppm. libretexts.org The signals corresponding to the cyclopentyl and azetidine (B1206935) rings would appear in the aliphatic region, and their specific coupling patterns would confirm the connectivity.
¹³C NMR: The carbon spectrum shows a distinct signal for the carbonyl carbon of the carboxylic acid, typically in the range of 170-185 ppm. princeton.edu The carbons of the cyclopentyl and azetidine rings would appear further upfield. Quantitative NMR (qNMR) can be used for highly accurate purity assessments and concentration determination by integrating the signal of the analyte against that of a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The carboxylic acid group has two highly characteristic absorption bands: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and an intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.org The presence of C-H and C-N bonds would also be confirmed by their respective stretching and bending vibrations.
| Technique | Functional Group | Characteristic Signal / Absorption |
|---|---|---|
| ¹H NMR | Carboxyl (-COOH) | ~10-12 ppm (broad singlet) libretexts.org |
| α-Protons (-CH-COOH) | ~2.0-3.0 ppm libretexts.org | |
| Aliphatic Protons (Cyclopentyl, Azetidine) | ~1.0-4.0 ppm | |
| ¹³C NMR | Carbonyl (-COOH) | ~170-185 ppm princeton.edu |
| Aliphatic Carbons (Cyclopentyl, Azetidine) | ~20-70 ppm | |
| FTIR | Hydroxyl (-OH) | ~2500-3300 cm⁻¹ (very broad) libretexts.org |
| Carbonyl (C=O) | ~1700-1725 cm⁻¹ (strong) libretexts.org |
Hyphenated Techniques for Structural Confirmation in Complex Matrices
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for identifying and confirming the structure of analytes in complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for analyzing non-volatile compounds in complex matrices. mdpi.com An HPLC system separates this compound from other components in a sample. The eluent is then directed into a mass spectrometer, which ionizes the molecule (e.g., via electrospray ionization, ESI) and determines its mass-to-charge ratio (m/z). This provides the molecular weight of the compound. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern that serves as a molecular fingerprint, confirming the identity of the compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the analyte must first be derivatized to increase its volatility. researchgate.net The GC column separates the derivatized this compound from other volatile components before introduction into the mass spectrometer. GC-MS provides a retention time and a mass spectrum, which together offer a high degree of certainty for structural confirmation. silae.it The fragmentation patterns observed in the mass spectrum are often highly reproducible and can be compared against spectral libraries for identification.
| Technique | Principle | Information Provided | Application for this Compound |
|---|---|---|---|
| LC-MS/MS | Separation by HPLC, followed by mass analysis and fragmentation. nih.gov | Retention time, molecular weight, structural fragments. researchgate.net | Ideal for direct analysis in biological or reaction mixtures. Confirms identity and structure of non-volatile impurities. |
| GC-MS | Separation by GC, followed by mass analysis. nih.gov | Retention time, mass spectrum (fragmentation pattern). | Requires derivatization. Excellent for confirming structure and identifying volatile or semi-volatile impurities. researchgate.net |
| LC-NMR | Separation by HPLC, followed by NMR analysis of the eluent. nih.gov | Retention time, complete NMR spectra (¹H, ¹³C) for unequivocal structure elucidation. | Powerful but less common; used for definitive structural analysis of unknown impurities or isomers without isolation. |
Development of High-Throughput Screening (HTS) Assays for this compound and its Analogues
High-throughput screening (HTS) is essential in drug discovery for rapidly evaluating large libraries of compounds. For this compound and its analogues, HTS assays would primarily focus on quickly determining concentration or enantiomeric excess (ee).
Chromatography-Based HTS: Modern chromatographic systems can be configured for HTS applications. Automated SFC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems equipped with column and solvent switching valves can screen numerous analytical conditions or compound analogues in a single sequence. shimadzu.co.kr By employing very fast gradients (e.g., 1-2 minute runs), these systems can rapidly assess the purity and enantiomeric excess of hundreds of samples per day, facilitating the optimization of synthetic routes or the identification of promising analogues. researchgate.net
Spectroscopy-Based HTS: Chiroptical spectroscopy methods, such as Circular Dichroism (CD), can be adapted for HTS of enantiomeric excess. nih.gov An HTS approach may involve the use of an achiral host molecule that forms a complex with the chiral carboxylic acid guest. This host-guest complex then exhibits a characteristic CD signal. The intensity of this signal can be correlated to the enantiomeric excess of the sample. By performing these measurements in microtiter plates, a large number of samples can be analyzed rapidly. nih.gov This method avoids the need for chromatographic separation, significantly increasing throughput.
| HTS Approach | Principle | Primary Application | Advantages |
|---|---|---|---|
| Automated Fast Chromatography (SFC/UHPLC) | Rapid chromatographic separation using automated column/solvent switching. researchgate.netshimadzu.co.kr | Purity and enantiomeric excess screening of compound libraries. | Provides full separation data; highly reliable and automatable. |
| Circular Dichroism (CD) Assay | Complexation with a host molecule to induce a CD signal proportional to ee. nih.gov | Rapid determination of enantiomeric excess. | Extremely fast (no separation required); suitable for microtiter plate format. |
Ix. Future Perspectives and Unexplored Avenues in 1 Cyclopentylazetidine 2 Carboxylic Acid Research
Emerging Synthetic Technologies and Their Application
The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the intrinsic ring strain of the four-membered ring. medwinpublishers.com However, recent advancements in synthetic organic chemistry offer promising new strategies that could be applied to the efficient and scalable production of 1-cyclopentylazetidine-2-carboxylic acid and its analogues. nih.gov These modern techniques often provide superior control over stereochemistry and functional group tolerance compared to traditional methods. researchgate.net
Key emerging technologies include:
Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, have emerged as powerful tools for constructing azetidine rings under mild conditions. rsc.org This approach uses a photocatalyst to promote a [2+2] cycloaddition, which could potentially be adapted for the synthesis of complex azetidines like the target compound. researchgate.netrsc.org
Direct C-H Functionalization: Methods that allow for the direct functionalization of C-H bonds are revolutionizing organic synthesis. rsc.org Applying this technology could enable the late-stage introduction of the cyclopentyl group onto an azetidine-2-carboxylic acid scaffold, or the modification of the cyclopentyl ring itself, thereby streamlining synthetic routes.
Strain-Release Homologation: The use of highly strained precursors, such as azabicyclo[1.1.0]butanes, allows for facile ring-opening and functionalization, providing a versatile entry point to diversely substituted azetidines. rsc.org
Kulinkovich-type Coupling: Recent developments have demonstrated the use of titanium(IV)-mediated coupling of oxime ethers with Grignard reagents to produce spirocyclic NH-azetidines. rsc.org Such methods could be adapted to create precursors for this compound.
The application of these technologies could significantly accelerate the exploration of this compound by making it and its derivatives more accessible for study. rsc.org
| Technology | Description | Potential Advantage for Synthesis | Reference |
|---|---|---|---|
| Photocatalysis (e.g., aza Paternò-Büchi) | Uses visible light and a photocatalyst to drive [2+2] cycloaddition reactions between imines and alkenes. | Mild reaction conditions, high functional group tolerance. | researchgate.netrsc.org |
| Direct C-H Functionalization | Activates and replaces a hydrogen atom on a carbon skeleton with a new functional group. | Reduces the number of synthetic steps, allows for late-stage modification. | rsc.org |
| Strain-Release Homologation | Utilizes highly strained molecules that readily react to form larger, functionalized rings. | Provides access to densely functionalized azetidines. | rsc.org |
| Metal-Catalyzed Synthesis | Employs transition metals like Palladium (Pd) to catalyze the asymmetric formation of chiral azetidines. | High stereoselectivity and efficiency. | researchgate.net |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern chemical research, capable of predicting reaction outcomes and molecular properties, thereby guiding experimental work. For a molecule like this compound, advanced computational approaches can offer profound insights.
Reaction Pathway Prediction: Researchers have successfully used computational models to predict the feasibility of photocatalyzed reactions for forming azetidines. thescience.dev By calculating factors like frontier orbital energies of potential precursors, these models can determine which substrate pairs are likely to react successfully, saving significant time and resources in the lab. thescience.dev This predictive power could be harnessed to design an optimal synthetic route to this compound.
Conformational Analysis: The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Energy computations can be used to analyze the conformational constraints and preferences of peptides containing azetidine residues. nih.gov Such studies have shown that azetidine-containing peptides are generally more flexible than their proline-containing counterparts. nih.gov Applying these methods to this compound could predict its preferred conformations and how it might interact with biological targets like enzymes or receptors.
Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model reaction mechanisms at the atomic level. researchgate.net These models can elucidate transition states and catalytic mechanisms, as demonstrated in the study of AZE synthases, the enzymes responsible for biosynthesizing azetidine-2-carboxylic acid. researchgate.netnih.gov
| Computational Method | Application | Potential Insight for Target Compound | Reference |
|---|---|---|---|
| Predictive Reaction Modeling | Pre-screening of reactants for synthetic feasibility, particularly in photocatalysis. | Identification of optimal precursors and conditions for synthesis. | thescience.dev |
| Conformational Energy Computations | Analysis of the 3D structural preferences and flexibility of molecules. | Prediction of molecular shape and potential interactions with biological targets. | nih.gov |
| Quantum Mechanics (e.g., DFT) | Modeling of reaction pathways, transition states, and enzyme catalytic mechanisms. | Understanding the fundamental reactivity and potential biosynthetic pathways. | researchgate.net |
Expansion into Novel Material Science Applications
While azetidine derivatives are primarily explored for their medicinal applications, their unique chemical properties suggest untapped potential in material science. nih.gov The significant ring strain (up to 104.6 kJ/mol) makes azetidines promising scaffolds for energetic materials. researchgate.net The controlled release of this energy is a key principle in the design of such materials. Research has been conducted on the synthesis of 3,3-dinitroazetidine (B175035) derivatives as components of hybrid organic compounds with high nitrogen-oxygen content, balancing energy with safety. researchgate.net
Furthermore, the azetidine ring can undergo cationic ring-opening polymerization to form polyamines. researchgate.net The properties of the resulting polymer can be tuned by the substituents on the azetidine monomer. The incorporation of this compound into a polymer backbone could lead to novel materials with unique physical properties. The rigid, bulky cyclopentyl group could influence chain packing, thermal stability, and solubility, making such polymers candidates for specialized applications in coatings, films, or advanced composites.
Interdisciplinary Research Opportunities with this compound
The full potential of this compound can best be unlocked through interdisciplinary collaboration.
Medicinal Chemistry and Neurobiology: Azetidine derivatives have been identified as potent inhibitors of gamma-aminobutyric acid (GABA) uptake, a key mechanism in neuroscience. nih.gov A collaborative effort between synthetic chemists and neurobiologists could explore this compound and its analogues as novel modulators of GABA transporters. The cyclopentyl group provides a lipophilic scaffold that could be systematically modified to probe structure-activity relationships. nih.gov
Biochemistry and Synthetic Biology: The natural biosynthesis of azetidine-2-carboxylic acid is catalyzed by AZE synthases. researchgate.netnih.gov An exciting interdisciplinary avenue would be to investigate whether these enzymes, or engineered variants, could accept a cyclopentyl-substituted precursor to achieve a biocatalytic synthesis of the target compound. This would merge the fields of enzymology and synthetic chemistry.
Material Science and Polymer Chemistry: The development of novel polymers based on this compound would require a close partnership between organic chemists, who would synthesize the monomer, and polymer scientists, who would study its polymerization and characterize the resulting material's properties. researchgate.net
Computational and Experimental Chemistry: A synergistic loop where computational chemists predict reaction outcomes and molecular properties to guide the efforts of experimental chemists in the laboratory would greatly accelerate the research and development of this compound and its applications. thescience.dev
By leveraging these future perspectives and fostering interdisciplinary research, the scientific community can fully explore the untapped potential of this compound, paving the way for new discoveries in medicine, material science, and beyond.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 1-cyclopentylazetidine-2-carboxylic acid with high enantiomeric purity?
- Methodology : Utilize stereoselective ring-opening reactions of azetidine derivatives with cyclopentyl groups under controlled conditions. For example, employ chiral catalysts (e.g., palladium complexes) to direct asymmetric synthesis. Post-synthesis, validate purity via chiral HPLC or polarimetry .
- Key Parameters : Reaction temperature (optimized at 0–5°C), solvent polarity (e.g., dichloromethane), and catalyst loading (1–5 mol%).
Q. How should researchers characterize the stability of this compound under varying pH conditions?
- Methodology : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 1–12) at 40°C for 72 hours. Monitor degradation products using LC-MS and quantify residual compound via UV-Vis spectroscopy .
- Critical Observations : Degradation pathways may include ring-opening or decarboxylation, particularly under acidic (pH < 3) or alkaline (pH > 10) conditions.
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR : Assign proton environments using - and -NMR, focusing on azetidine ring protons (δ 3.0–4.5 ppm) and cyclopentyl methylene groups (δ 1.5–2.5 ppm) .
- IR : Confirm carboxylic acid (-COOH) and secondary amine (-NH) stretches at 2500–3300 cm and 1500–1600 cm, respectively .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility of this compound in aqueous environments?
- Methodology : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Parameterize the force field with quantum mechanical data (e.g., B3LYP/6-31G* level) to model solvation effects .
- Key Findings : The cyclopentyl group restricts azetidine ring puckering, enhancing rigidity. This impacts binding affinity in protein-ligand studies.
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : Cross-validate data using orthogonal techniques:
- Mass Spectrometry : Confirm molecular weight discrepancies caused by isotopic labeling or adduct formation.
- X-ray Crystallography : Resolve ambiguous NOE signals in NMR by determining crystal structures .
- Case Study : A 2021 study resolved conflicting -NMR signals for a diastereomeric mixture using chiral shift reagents .
Q. How do researchers assess the compound’s bioactivity in cellular models while mitigating cytotoxicity?
- Methodology :
- In Vitro Assays : Screen for cytotoxicity (MTT assay) in HEK293 or HepG2 cells at 10–100 µM concentrations.
- Target Engagement : Use fluorescence polarization to measure binding to target proteins (e.g., enzymes in peptide biosynthesis) .
Methodological Best Practices
Q. What guidelines ensure reproducibility in synthesizing and testing this compound derivatives?
- Documentation : Follow the Beilstein Journal’s experimental reporting standards:
- Synthesis : Detail stoichiometry, purification steps (e.g., column chromatography with R values), and yield calculations.
- Characterization : Provide raw spectral data (NMR, IR) in supplementary materials .
Q. How should researchers design experiments to study the compound’s role in modulating enzyme kinetics?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
